![molecular formula C13H10BrClN2O B4711436 5-bromo-2-chloro-N-(3-pyridinylmethyl)benzamide](/img/structure/B4711436.png)
5-bromo-2-chloro-N-(3-pyridinylmethyl)benzamide
Description
"5-bromo-2-chloro-N-(3-pyridinylmethyl)benzamide" is a chemical compound involved in various research areas, including the synthesis of novel molecules with potential applications in different fields. Its synthesis and properties are of interest due to its unique structure and potential functionalities.
Synthesis Analysis
The synthesis of compounds related to "this compound" typically involves multi-step chemical reactions. For instance, a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, is prepared from 5-bromoindazole-3-carboxylic acid methylester through N1-arylation with 4-chloro-2-cyanopyridine, followed by conversion to diethylamide (Anuradha et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds is often characterized by techniques such as FT-IR, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction. For example, the structure of the diethylamide mentioned above was confirmed by single crystal X-ray diffraction, revealing two symmetry-independent molecules in the asymmetric unit (Anuradha et al., 2014).
Chemical Reactions and Properties
These compounds often exhibit interesting chemical behaviors, including the formation of intramolecular hydrogen bonds and intermolecular interactions like C-H…N and C-H…O hydrogen bonds, and π…π stacking interactions, contributing to their stability and reactivity (Anuradha et al., 2014).
Physical Properties Analysis
The physical properties, such as crystallization patterns and melting points, are crucial for understanding the stability and applicability of these compounds. The mentioned diethylamide crystallizes in the triclinic system, indicating its specific crystalline structure and stability under certain conditions (Anuradha et al., 2014).
properties
IUPAC Name |
5-bromo-2-chloro-N-(pyridin-3-ylmethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O/c14-10-3-4-12(15)11(6-10)13(18)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAAILJIWQMHAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=C(C=CC(=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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